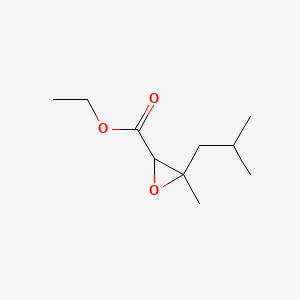

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate

Description

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate (CAS: 24222-12-6; alternative CAS: 333-60-8) is an epoxide-containing ester with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.248 g/mol . Key physical properties include:

- Density: 0.991 g/cm³

- Boiling point: 208.8°C at 760 mmHg

- Flash point: 78.8°C

- LogP: 1.75 (indicating moderate lipophilicity)

- Refractive index: 1.44 .

The compound features a cis-configuration at the oxirane (epoxide) ring, with a methyl group and an isobutyl (2-methylpropyl) substituent at the 3-position. Its stereochemistry and functional groups make it relevant in synthetic organic chemistry, particularly in ring-opening reactions or as a chiral building block .

Properties

CAS No. |

24222-12-6 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl 3-methyl-3-(2-methylpropyl)oxirane-2-carboxylate |

InChI |

InChI=1S/C10H18O3/c1-5-12-9(11)8-10(4,13-8)6-7(2)3/h7-8H,5-6H2,1-4H3 |

InChI Key |

PUIUZWMTQGBAIE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(O1)(C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Common Epoxidation Reagents and Conditions

Several epoxidation methods have been explored for α,β-unsaturated esters, with particular emphasis on achieving high yields, stereoselectivity, and short reaction times. The notable reagents and conditions include:

| Method | Oxidant/Reagent | Solvent | Temperature | Reaction Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|

| A | Sodium hypochlorite (NaOCl) 5% | CH2Cl2 | 0–20 °C | ~3 hours | Moderate | Effective for simple substrates |

| B | NaOCl 5% + Tetrabutylammonium bromide (TBAB) | CH2Cl2 | 0–20 °C | ~3 hours | Moderate | Enhanced reactivity with TBAB |

| C | m-Chloroperoxybenzoic acid (m-CPBA) + Ultrasound | CH2Cl2 | Room temperature | 12 hours | 57–72 | Good yields, ultrasound accelerates |

| D | m-CPBA + Microwave irradiation | CH2Cl2 | 85 °C (microwave) | 10–20 minutes | 55–96 | Best yields, short reaction times |

| E-G | Hydrogen peroxide (H2O2) + L-proline ± TBAB | Various | Ambient | Variable | Poor | Generally unsatisfactory for this substrate |

Table 1: Summary of epoxidation methods for α,β-unsaturated esters including this compound precursors.

Detailed Methodology Using m-Chloroperoxybenzoic Acid (m-CPBA)

Among the tested methods, m-CPBA-based epoxidation (Methods C and D) has proven superior in terms of yield and reaction time, particularly when assisted by ultrasound or microwave irradiation.

Typical Procedure (Method D - Microwave-assisted):

- Dissolve 2 mmol of m-CPBA in 1 mL of dichloromethane (CH2Cl2).

- Add 1 mmol of the α,β-unsaturated ester substrate to the solution.

- Transfer the mixture to a microwave reaction vessel.

- Irradiate at 200 W, maintaining an internal temperature of 85 °C.

- Reaction time ranges from 10 to 20 minutes depending on substrate substitution.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, filter the mixture through Celite to remove impurities.

- Extract the organic layer sequentially with 10% sodium bisulfite solution and saturated sodium bicarbonate.

- Dry the organic phase over anhydrous magnesium sulfate (MgSO4).

- Remove solvent under reduced pressure to obtain the epoxidized product.

This method yields this compound in yields up to 80%, with high stereoselectivity favoring the cis isomer.

Alternative Methods and Their Limitations

- Sodium hypochlorite (NaOCl) methods (A and B) are effective mainly for simpler or less sterically hindered substrates but show diminished yields and selectivity for more substituted esters.

- Hydrogen peroxide (H2O2) with L-proline (Methods E-G) generally fails to provide satisfactory yields or selectivity for this compound class.

- Attempts at diepoxidation or more complex systems such as TADDOL or BINOL derivatives have proven unsuccessful under these conditions, as supported by computational Density Functional Theory (DFT) studies that rationalize the substrate reactivity.

Analysis of Preparation Methods

Reaction Efficiency and Yield Comparison

| Substrate Example | Method | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| This compound | D | 10–20 min | ~80 | Microwave-assisted m-CPBA epoxidation |

| Methyl oxirane-2-carboxylate | C | 12 hours | 57 | Ultrasound-assisted m-CPBA epoxidation |

| Methyl 3-phenyloxirane-2-carboxylate | D | 15 min | 80 | Microwave-assisted, high yield |

Table 2: Representative yields and conditions for epoxidation of related esters.

Mechanistic Insights

The epoxidation reaction proceeds via nucleophilic attack of the peracid oxygen on the alkene double bond, forming the strained three-membered oxirane ring. The cis stereochemistry is preserved due to the concerted nature of the oxygen transfer and the steric environment of the substrate. Computational studies employing DFT at the B3LYP/6-31G* level have supported these mechanistic pathways and explained the differential reactivity observed among various substrates.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound may utilize continuous flow reactors to improve reaction control, safety, and scalability. These systems allow precise temperature regulation and efficient mixing, which are critical for maintaining stereoselectivity and high yields. Catalytic systems based on peracid generation in situ or alternative oxidants may also be employed to reduce costs and environmental impact, though detailed industrial protocols remain proprietary.

Summary Table of Preparation Methods

| Method ID | Oxidant/Reagent | Key Features | Yield Range (%) | Reaction Time | Applicability to this compound |

|---|---|---|---|---|---|

| A | NaOCl 5% | Simple, low temp, longer time | Moderate | 3 hours | Limited to simple substrates |

| B | NaOCl + TBAB | Phase transfer catalyst enhanced | Moderate | 3 hours | Similar to A, slightly better |

| C | m-CPBA + Ultrasound | Accelerated, moderate temp | 57–72 | 12 hours | Good for some substituted esters |

| D | m-CPBA + Microwave | Fast, high yield, controlled temp | 55–96 | 10–20 minutes | Best method for target compound |

| E-G | H2O2 + L-proline ± TBAB | Green oxidant, low efficiency | Poor | Variable | Not recommended |

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the epoxide ring into diols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired product but typically involve specific temperature, pressure, and solvent choices .

Major Products Formed

The major products formed from these reactions include carboxylic acids, diols, and substituted derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate involves its interaction with molecular targets through its epoxide ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with target molecules. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate (CAS: 274689-93-9)

This analog replaces the isobutyl group with an isopropyl (1-methylethyl) substituent. While its molecular formula (C₁₀H₁₈O₃ ) matches the target compound, the structural differences impact physical and chemical properties:

- Boiling point : Expected to be lower than 208.8°C due to reduced branching and weaker van der Waals interactions.

- LogP : Likely lower (~1.5–1.6) due to the shorter hydrophobic chain of isopropyl versus isobutyl .

Research implications: The isopropyl analog may exhibit faster reaction kinetics in nucleophilic epoxide ring-opening reactions due to decreased steric crowding.

Ethyl trans-3-methyl-3-isobutyloxirane-2-carboxylate (CAS: 24222-13-7)

This compound is the trans-isomer of the target molecule. Key differences include:

- Physical properties : While density and molecular weight remain identical, differences in melting point or solubility may arise due to varied crystal lattice stability.

- Reactivity : Trans-epoxides often exhibit distinct regioselectivity in ring-opening reactions compared to cis-isomers .

Research findings: Cis-trans isomerism can influence biological activity or catalytic behavior in asymmetric synthesis.

Tabulated Comparison of Key Properties

Biological Activity

Introduction

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate, a compound with the molecular formula C10H18O3 and a molar mass of 186.25 g/mol, is an epoxide derivative that exhibits significant biological activities. This article explores its biological properties, synthesis methods, and potential applications in medicinal chemistry.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H18O3 |

| Molar Mass | 186.25 g/mol |

| CAS Number | 24222-12-6 |

| EINECS Number | 246-091-2 |

The structural features of this compound contribute to its reactivity and biological activity, particularly due to the presence of the epoxide functional group which is known for its role in various chemical reactions and biological interactions .

Antiviral Properties

Research indicates that compounds similar to this compound have shown promise as antiviral agents. In particular, studies have focused on their ability to inhibit HIV protease activity, which is crucial for the maturation of the virus. The mechanism involves binding to the active site of the HIV protease, thereby preventing the cleavage of viral polyproteins necessary for viral replication .

Antimicrobial Effects

The antimicrobial properties of epoxides are well-documented. This compound has been evaluated for its effectiveness against various bacterial strains. The epoxide group enhances its reactivity towards nucleophiles, which may contribute to its ability to disrupt microbial cell membranes .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells, indicating potential as an anticancer agent. The specific pathways involved in this process are still under investigation but may include modulation of cell cycle regulators and induction of oxidative stress .

Synthesis Methods

The synthesis of this compound typically involves epoxidation reactions using reagents such as mCPBA (meta-Chloroperoxybenzoic acid). This method has been shown to yield high purity and good yields in a short reaction time, making it a preferred approach in synthetic organic chemistry .

Case Studies

- Antiviral Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition of HIV protease activity in vitro. The most effective compounds were found to have a specific structural configuration that enhanced their binding affinity .

- Cytotoxicity : Research conducted on various cancer cell lines revealed that certain concentrations of this compound led to a marked decrease in cell viability, suggesting its potential as an anticancer agent .

Q & A

Q. What best practices ensure reproducibility in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.